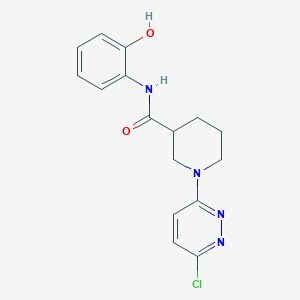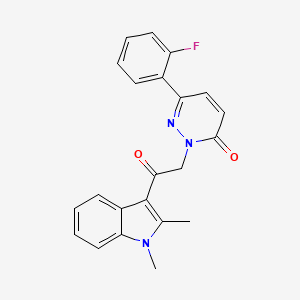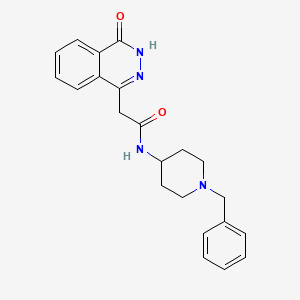![molecular formula C17H20N4O3S B10992281 N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10992281.png)
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2E)-4,5-ジメチル-1,3-チアゾール-2(3H)-イリデン]カルバモイル}フェニル)モルホリン-4-カルボキサミドは、チアゾール環、モルホリン環、カルボキサミド基を特徴とする複雑な有機化合物です。この化合物は、医薬品化学や薬理学などの様々な分野における潜在的な生物活性と用途から、大きな関心を集めています。
合成方法
合成経路と反応条件
N-(4-{[(2E)-4,5-ジメチル-1,3-チアゾール-2(3H)-イリデン]カルバモイル}フェニル)モルホリン-4-カルボキサミドの合成は、一般的に以下の手順が含まれます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を含むハントツシュチアゾール合成によって合成することができます。
カルバモイル基の付加: カルバモイル基は、イソシアネートとの反応によって導入されます。
モルホリン環の形成: モルホリン環は、ジエタノールアミンと適切な脱水剤との反応によって合成されます。
最終的な結合: 最後のステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で使用し、適切な条件下でチアゾール誘導体とモルホリン誘導体をカップリングします。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、自動反応器、連続フロー化学、再結晶やクロマトグラフィーなどの厳格な精製技術の使用が含まれます。
化学反応解析
反応の種類
酸化: チアゾール環は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸化反応を受ける可能性があります。
還元: 化合物の還元は、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して達成することができます。
置換: この化合物は、特にチアゾール環において、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 過酸化水素 (H2O2)、過マンガン酸カリウム (KMnO4)
還元: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4)
置換: アミン、チオール、ハロゲン化物などの求核剤
生成される主な生成物
酸化: 酸化されたチアゾール誘導体
還元: 還元されたチアゾールまたはモルホリン誘導体
置換: 置換されたチアゾール誘導体
科学研究への応用
N-(4-{[(2E)-4,5-ジメチル-1,3-チアゾール-2(3H)-イリデン]カルバモイル}フェニル)モルホリン-4-カルボキサミドは、科学研究においていくつかの用途があります。
医薬品化学: 抗菌剤、抗真菌剤、抗癌剤としての可能性が研究されています。
生物学: この化合物は、酵素阻害やタンパク質相互作用を研究するために、生化学アッセイで使用されます。
薬理学: 潜在的な治療効果と薬物動態学が調査されています。
産業: この化合物は、新素材の開発や、他の生物活性分子の前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates.
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Final Coupling: The final step involves coupling the thiazole derivative with the morpholine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole or morpholine derivatives
Substitution: Substituted thiazole derivatives
科学的研究の応用
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmacology: It is investigated for its potential therapeutic effects and pharmacokinetics.
Industry: The compound is used in the development of new materials and as a precursor for other bioactive molecules.
作用機序
N-(4-{[(2E)-4,5-ジメチル-1,3-チアゾール-2(3H)-イリデン]カルバモイル}フェニル)モルホリン-4-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。チアゾール環は、様々な生物学的標的に相互作用することが知られており、酵素活性の阻害や受容体機能の調節につながります。モルホリン環は、化合物の溶解性とバイオアベイラビリティを高め、標的タンパク質との相互作用を促進します。
類似の化合物との比較
類似の化合物
チアゾール誘導体: チアゾール-4-カルボキサミドやチアゾール-2-カルボキサミドなどの化合物は、構造的に類似しています。
モルホリン誘導体: モルホリン-4-カルボキサミドやN-メチルモルホリン-4-カルボキサミドなどの化合物は、構造的に関連しています。
独自性
N-(4-{[(2E)-4,5-ジメチル-1,3-チアゾール-2(3H)-イリデン]カルバモイル}フェニル)モルホリン-4-カルボキサミドは、チアゾール環とモルホリン環の組み合わせにより、独自の生物活性と物理化学的特性を有するため、ユニークです。この組み合わせにより、様々な研究分野や産業における用途を持つ汎用性の高い生物活性分子としての可能性を高めています。
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole-4-carboxamide and thiazole-2-carboxamide share structural similarities.
Morpholine Derivatives: Compounds like morpholine-4-carboxamide and N-methylmorpholine-4-carboxamide are structurally related.
Uniqueness
N-(4-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide is unique due to the combination of the thiazole and morpholine rings, which confer distinct biological activities and physicochemical properties. This combination enhances its potential as a versatile bioactive molecule with applications in various fields of research and industry.
特性
分子式 |
C17H20N4O3S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
N-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c1-11-12(2)25-16(18-11)20-15(22)13-3-5-14(6-4-13)19-17(23)21-7-9-24-10-8-21/h3-6H,7-10H2,1-2H3,(H,19,23)(H,18,20,22) |
InChIキー |
SSCMLKOPRDAPAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10992203.png)

![2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10992210.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B10992211.png)

![1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10992236.png)

![9-(4-bromo-3-methylphenyl)-6-chloro-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B10992242.png)
![ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10992244.png)
![1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10992257.png)
![1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B10992258.png)
![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10992260.png)
![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10992267.png)
